Neopentyl chloroformate

Description

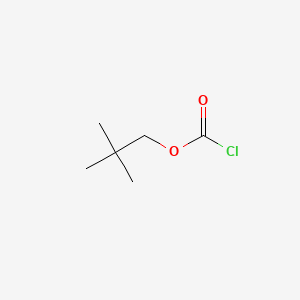

It is widely used as a protecting agent during peptide synthesis . The compound has the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . It is known for its utility in various chemical reactions and industrial applications.

Properties

IUPAC Name |

2,2-dimethylpropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBFHLPTCPVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391707 | |

| Record name | Neopentyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20412-38-8 | |

| Record name | Neopentyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neopentyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl chloroformate can be synthesized through the reaction of neopentyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH3)3CCH2OH+COCl2→(CH3)3CCH2OCOCl+HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The product is then purified and stored under appropriate conditions to maintain its stability and reactivity.

Chemical Reactions Analysis

Solvolysis Reactions

One of the primary reactions involving neopentyl chloroformate is solvolysis, where it reacts with solvents to produce corresponding acids and alcohols. A study conducted at 45.0 °C investigated the specific rates of solvolysis in various pure and binary solvents, revealing important kinetic data.

-

Solvolysis Mechanism : The solvolysis of this compound can proceed via two main pathways:

-

Addition-Elimination Mechanism : This pathway involves the nucleophilic attack on the carbonyl carbon followed by elimination of chloride ion.

-

Ionization Pathway : This mechanism involves the formation of a carbocation intermediate, which can lead to rearrangements.

-

The influence of solvent polarity and nucleophilicity was significant, with faster rates observed in aqueous-hexafluoro-2-propanol mixtures due to the stabilization of the carbocation formed during ionization processes .

Kinetic Studies

Kinetic studies have shown that this compound exhibits specific rates of solvolysis comparable to ethyl and n-propyl chloroformates. The data collected from various solvents allowed for a linear free energy relationship (LFER) analysis, providing insights into the reaction mechanisms involved.

-

Table 1: Kinetic Parameters for this compound Solvolysis

| Solvent Composition | Specific Rate (k) | Mechanism Type |

|---|---|---|

| Pure Water | Low | Addition-Elimination |

| Aqueous HFIP (70%) | High | Ionization |

| Aqueous TFE (50%) | Moderate | Mixed Mechanism |

The results indicated that this compound undergoes solvolysis predominantly through an addition-elimination mechanism in less polar solvents, while more polar solvents favor ionization pathways .

Carbocation Stability

A notable aspect of this compound's reactivity is the potential for carbocation rearrangement during solvolysis. The presence of two β-methyl groups allows for a favorable 1,2-methyl shift, leading to a more stable tertiary carbocation compared to primary ones formed from other chloroformates . This rearrangement contributes to faster reaction rates in specific solvent environments.

Linear Free Energy Relationships

-

Table 2: LFER Parameters for this compound

| Parameter | Value |

|---|---|

| l | 1.76 ± 0.14 |

| m | 0.48 ± 0.06 |

| c | 0.14 ± 0.08 |

| R | 0.977 |

These parameters indicate strong correlations between solvent properties and reaction kinetics, emphasizing the importance of solvent choice in optimizing reactions involving this compound .

Scientific Research Applications

Protecting Group in Organic Synthesis

One of the primary applications of neopentyl chloroformate is as a protecting group for hydroxyl functionalities during peptide synthesis. Its steric bulk provides enhanced stability against unwanted reactions, making it an ideal choice for protecting sensitive functional groups .

- Case Study: Peptide Synthesis

In a study exploring the efficiency of various chloroformates as protecting groups, this compound demonstrated superior performance in maintaining the integrity of hydroxyl groups during peptide coupling reactions. The use of NPOC allowed for higher yields and fewer side reactions compared to less sterically hindered chloroformates .

Acylating Agent in Enantioselective Reactions

This compound serves as an effective acylating agent in enantioselective syntheses. Its ability to provide high enantioselectivity has been leveraged in various cross-coupling reactions.

- Case Study: Nickel-Catalyzed Arylation

In a nickel-catalyzed reaction involving arylzinc reagents and pyridinium ions, this compound was found to yield products with up to 92% enantiomeric excess (ee), outperforming other chloroformates such as ethyl and phenyl chloroformates . This highlights its potential in synthesizing biologically active compounds with high selectivity.

Kinetic Studies and Solvolysis Mechanisms

Research into the solvolysis mechanisms of this compound has provided insights into its reactivity patterns under various solvent conditions. These studies help understand the underlying kinetics involved in its reactions.

- Key Findings from Kinetic Studies

This compound exhibits both addition-elimination and ionization pathways during solvolysis, depending on the solvent used. For instance, studies indicated that in highly ionizing solvents, the ionization pathway becomes rate-determining, while less nucleophilic solvents favor addition-elimination mechanisms .

| Solvent Type | Mechanism Type | Rate-Determining Step |

|---|---|---|

| Highly Ionizing | Ionization | Formation of carbocation |

| Weakly Nucleophilic | Addition-Elimination | Nucleophilic attack |

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes, particularly in the production of polymers and pharmaceuticals.

-

Polymer Chemistry

NPOC is utilized as a pendant protecting group in the synthesis of model polymers such as poly(4-neopentyloxycarbonyl)styrene. This application is significant for developing photoresist materials used in lithography processes . -

Pharmaceuticals

The compound acts as a precursor for potential prodrugs, facilitating the introduction of reactive acyl groups that can be transformed into active pharmaceutical ingredients upon metabolic activation .

Mechanism of Action

The mechanism of action of neopentyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles, leading to the formation of esters, carbamates, and other derivatives. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, followed by the elimination of the leaving group (chloride ion) . This mechanism is influenced by the solvent and reaction conditions, which can affect the rate and outcome of the reaction.

Comparison with Similar Compounds

- Ethyl chloroformate

- Isobutyl chloroformate

- Phenyl chloroformate

- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate

Comparison: Neopentyl chloroformate is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear chloroformates like ethyl chloroformate . This steric effect can influence the rate of solvolysis and other reactions, making this compound a valuable reagent in specific synthetic applications .

Biological Activity

Neopentyl chloroformate (NPC) is an organic compound that has garnered interest in the field of synthetic organic chemistry, particularly due to its potential applications in biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, reactivity, and implications in various biological contexts.

This compound is characterized by its formula and is typically synthesized through the reaction of neopentyl alcohol with phosgene or other chloroformate precursors. The compound exhibits a high degree of reactivity due to the presence of the chloroformate functional group, which can facilitate acylation reactions.

Table 1: Comparison of Chloroformates

| Compound | Formula | Reactivity Level | Applications |

|---|---|---|---|

| This compound | High | Acylation, Synthesis | |

| Ethyl Chloroformate | Moderate | Acylation, Synthesis | |

| Benzyl Chloroformate | High | Synthesis, Pharmaceutical |

Biological Activity

The biological activity of this compound primarily stems from its role as a reactive acylating agent. It has been studied for its potential use in modifying biomolecules, including proteins and nucleic acids. The compound's ability to form stable esters with hydroxyl groups makes it a useful tool in biochemical applications.

Case Studies

- Protein Modification : Research indicates that this compound can be employed to modify amino acid residues in proteins, enhancing their stability and functionality. For instance, studies have shown that NPC can effectively acylate serine and threonine residues, impacting enzyme activity and protein interactions .

- Nucleic Acid Conjugation : NPC has also been utilized in the synthesis of nucleic acid conjugates. By acylating nucleophilic sites on DNA and RNA, researchers have developed novel bioconjugates that exhibit improved binding affinities for target molecules, potentially enhancing gene delivery systems .

- Antifungal Activity : A study investigated the antifungal properties of compounds derived from this compound. The results demonstrated that certain derivatives exhibited significant inhibitory effects against various fungal strains, suggesting potential applications in agricultural biotechnology .

Mechanistic Insights

The reactivity of this compound is influenced by its structure, particularly the presence of β-methyl groups which stabilize carbocation intermediates during solvolysis reactions. This stabilization can lead to enhanced reaction rates compared to other chloroformates . The mechanism often involves a 1,2-methyl shift that facilitates the formation of a more stable tertiary alkyl cation.

Table 2: Solvolysis Rates of this compound

| Solvent | Rate Constant (k) | Reaction Pathway |

|---|---|---|

| Water | 0.84 | Ionization |

| Methanol | 1.12 | Nucleophilic attack |

| Aqueous HFIP | 1.76 | Carbocation rearrangement |

Q & A

Q. What are the primary applications of neopentyl chloroformate in synthetic chemistry?

this compound is widely used as a protecting agent in peptide synthesis, particularly for introducing steric hindrance to stabilize intermediates during coupling reactions. Its branched alkyl structure reduces unwanted side reactions, such as racemization, by shielding the reactive carbonyl group . Additionally, it serves as an acylating agent in the synthesis of complex carboxylic acid derivatives, such as branched fatty acids (e.g., 11,12-dimethyltetradecanoic acid) .

Q. How should this compound be safely handled in laboratory settings?

Due to its acute toxicity and reactivity with moisture, this compound requires stringent safety protocols:

- Personal Protective Equipment (PPE): Use impervious gloves (butyl rubber), safety goggles, and lab coats to prevent skin/eye contact .

- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to avoid hydrolysis .

- Ventilation: Work in a fume hood to mitigate inhalation risks and HCl gas release during reactions .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy: Monitor reaction progress and confirm product identity using H and C NMR, focusing on characteristic signals for the neopentyl group (e.g., δ ~1.0 ppm for tert-butyl protons) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or GC-MS, particularly for peptide intermediates .

- Purity Assessment: Use HPLC with UV detection (λ = 210–220 nm) to quantify residual reagents or byproducts .

Advanced Research Questions

Q. How do solvent properties influence the solvolysis kinetics of this compound?

Solvolysis rates correlate with solvent polarity and hydrogen-bonding capacity. Studies in 21 solvents at 45°C show that this compound exhibits similar reactivity to ethyl and n-propyl chloroformates in most solvents. However, in aqueous-hexafluoroisopropanol (HFIP) mixtures, its solvolysis rate increases significantly due to enhanced stabilization of the transition state by HFIP’s strong hydrogen-bond-donating ability. This behavior is critical for optimizing reaction conditions in polar aprotic media .

Q. What mechanistic insights explain the high enantioselectivity of this compound in nickel-catalyzed arylations?

In asymmetric catalysis, this compound outperforms smaller alkyl chloroformates (e.g., methyl or ethyl) by providing steric bulk that restricts undesired transition states. For example, in the enantioselective arylation of pyridines, its use with Ni catalysts achieves up to 92% ee, compared to 83% ee with methyl chloroformate. The neopentyl group minimizes competing pathways, favoring a single stereochemical outcome .

Q. How does this compound compare to other chloroformates in toxicity and environmental impact?

While acute toxicity data specific to this compound are limited, structural analogs (e.g., benzyl and allyl chloroformates) exhibit LC50 values in rats ranging from 13–175 ppm, depending on exposure duration. This compound’s lower volatility (boiling point: 55°C at 36 mmHg) reduces inhalation risks compared to more volatile derivatives like methyl chloroformate. However, its hydrolysis products (HCl and CO2) necessitate neutralization protocols for waste disposal .

Methodological Considerations

Q. What strategies mitigate side reactions during peptide coupling with this compound?

- Low-Temperature Reactions: Conduct couplings at 0–4°C to minimize epimerization .

- Additive Use: Incorporate HOBt (hydroxybenzotriazole) or HOAt (azabenzotriazole) to activate the chloroformate and suppress racemization .

- Solvent Selection: Use DMF or dichloromethane, which stabilize intermediates without competing nucleophilic activity .

Q. How can solvent effects be quantitatively modeled for this compound reactions?

Apply the Grunwald-Winstein equation to correlate solvolysis rates () with solvent ionizing power () and polarity ():

For this compound, and values derived from ethanol, methanol, and HFIP data predict reactivity in untested solvent systems .

Data Contradictions and Resolutions

Q. Why do solvolysis rates of this compound contradict predictions in certain solvent mixtures?

In aqueous-HFIP, experimental values exceed those predicted by the Grunwald-Winstein model. This anomaly arises from HFIP’s dual role as a hydrogen-bond donor and weak nucleophile, which stabilizes the transition state more effectively than pure aprotic solvents. Adjustments to the model using Kamlet-Taft parameters (, , ) improve accuracy .

Q. How do discrepancies in toxicity data for chloroformates impact risk assessments?

While LC50 values for this compound are unreported, extrapolation from isopropyl and n-butyl analogs suggests moderate acute toxicity (LC50 ~10–50 ppm in rodents). Conflicting data for methyl chloroformate (LC50 = 7.8–18 ppm) highlight the need for compound-specific studies under standardized OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.